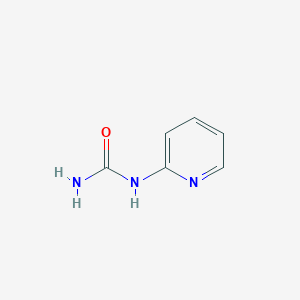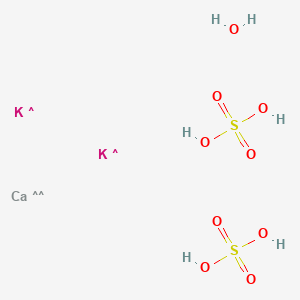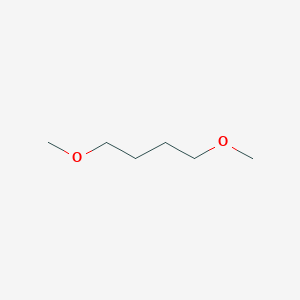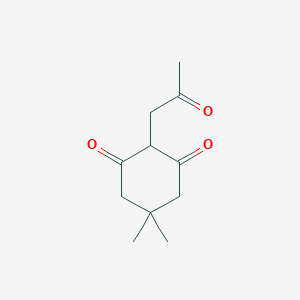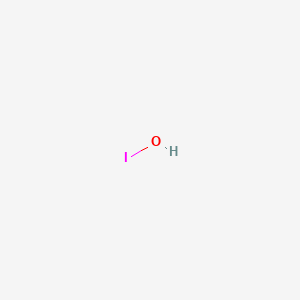
3,4-Dimethoxycinnamamide
Overview
Description
3,4-Dimethoxycinnamamide is a chemical compound with the linear formula C12H12N2O3 . It is also known as ALPHA-CYANO-3,4-DIMETHOXYCINNAMAMIDE . This compound contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 2 ethers .
Synthesis Analysis
The synthesis of 3,4-disubstituted maleimides, which are compounds that often show pronounced biological activity, has been reviewed . A simple synthesis and biological evaluation of trans-3,4,5-trimethoxycinnamamides as novel antinarcotic agents have also been described .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxycinnamamide includes 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 2 ethers . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of 3,4-Dimethoxycinnamamide have been created .
Scientific Research Applications
Antioxidant Activity
3,4-Dimethoxycinnamamide has been found to have considerable antioxidant capacity and radical scavenging activity . This makes it potentially useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .
Anti-Inflammatory Properties
This compound has shown significant anti-inflammatory effects . In particular, it has been found to reduce carrageenan-induced rat paw edema . This suggests potential applications in the treatment of inflammatory conditions.
Hypolipidemic Functionality
3,4-Dimethoxycinnamamide has demonstrated hypolipidemic properties . It has been found to significantly decrease lipidemic indices in Triton-induced hyperlipidemia in rats . This suggests potential use in the management of dyslipidemia, a condition characterized by abnormal amounts of lipids in the blood.
Potential Use in Drug Synthesis
3,4-Dimethoxycinnamamide is a versatile chemical compound with potential applications in various fields of scientific research. It could be used as a building block in the synthesis of more complex molecules for drug development.
Mechanism of Action
3,4-Dimethoxycinnamamide: (also known as 3,4-dihydroxycinnamic acid ) primarily targets histidine ammonia-lyase (HAL), an enzyme involved in the phenylpropanoid pathway. HAL catalyzes the conversion of L-histidine to trans-cinnamate and ammonia . This reaction is crucial for the biosynthesis of various secondary metabolites, including flavonoids and lignin .
Action Environment:
Environmental factors, such as light intensity, temperature, and soil conditions, can influence the efficacy and stability of 3,4-Dimethoxycinnamamide. For instance:
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H2,12,13)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZILHYXHKAKT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxycinnamamide | |
CAS RN |
14773-40-1 | |
| Record name | Cinnamamide, 3,4-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014773401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4-Dimethoxycinnamamide interact with Liver X Receptor α (LXRα) and what are the downstream effects?
A: While research on 3,4-Dimethoxycinnamamide is limited, a closely related compound, N-(4-trifluoromethylphenyl) 3,4-dimethoxycinnamamide (TFCA), exhibits interesting interactions with LXRα. TFCA acts as an antagonist to LXRα, effectively inhibiting its activation by ligands. [] This inhibition leads to decreased expression of genes involved in lipogenesis (fat production) in the liver, effectively reducing lipid accumulation. [] Further research is needed to determine if 3,4-Dimethoxycinnamamide shares a similar mechanism of action.
Q2: Where was 3,4-Dimethoxycinnamamide discovered in nature?
A: 3,4-Dimethoxycinnamamide was isolated from the solid culture of the bacterium Streptoverticillium morookaense. [] This discovery highlights the potential of microorganisms as sources of novel bioactive compounds. Further investigations into the biological activities of 3,4-Dimethoxycinnamamide are warranted.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





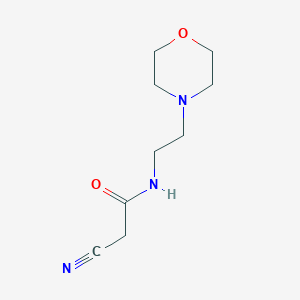
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)


